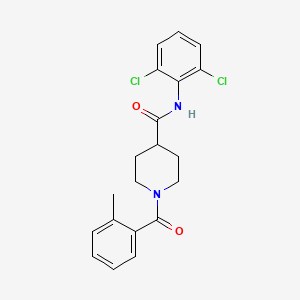

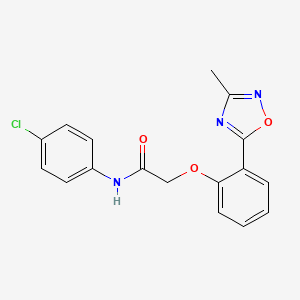

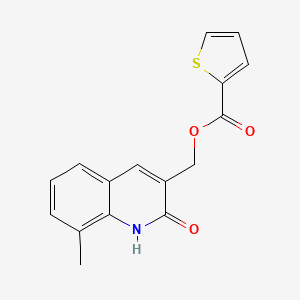

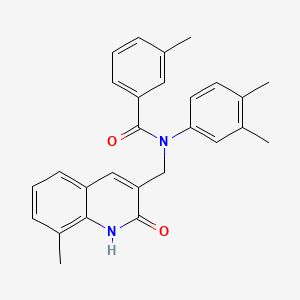

(2-hydroxy-8-methylquinolin-3-yl)methyl thiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of 2-Methyl-8-quinolinol , which is a methyl substituted quinolinol derivative that shows fungicidal property . It can also undergo complexation with transition metal complexes .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 8-Hydroxy-2-methylquinoline have been used in the preparation of various complexes . For instance, a heteropoly acid based organic hybrid heterogeneous catalyst, HMQ-STW, was prepared by combining 8-hydroxy-2-methylquinoline (HMQ) with Keggin-structured H4SiW12O40 (STW) .Molecular Structure Analysis

The molecular structure analysis of this compound would require advanced techniques such as X-ray diffractometry (XRD), Fourier transform infrared spectroscopy (FT-IR), and scanning electron microscopy (SEM) . These techniques can provide detailed information about the atomic and molecular structure of the compound.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is used. As an example, 8-Hydroxy-2-methylquinoline has been used as a catalyst in the ketalization of ketones .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For similar compounds, properties such as melting point, boiling point, solubility, and stability can be determined .Wirkmechanismus

Target of Action

Thiophene derivatives, a key component of this compound, have been shown to exhibit a variety of biological effects, suggesting they interact with multiple targets .

Mode of Action

Thiophene derivatives are known to interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Thiophene derivatives have been associated with a range of pharmacological properties, suggesting they may influence multiple pathways .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (2-hydroxy-8-methylquinolin-3-yl)methyl thiophene-2-carboxylate is currently unavailable . The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy.

Result of Action

Thiophene derivatives have been associated with various biological activities, indicating that they can induce a range of cellular responses .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound .

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of (2-hydroxy-8-methylquinolin-3-yl)methyl thiophene-2-carboxylate is its potential as a novel anti-cancer agent. It has been shown to be effective against a range of cancer cell lines, including breast, lung, and colon cancer cells. However, there are also some limitations to its use in lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.

Zukünftige Richtungen

There are several potential future directions for research on (2-hydroxy-8-methylquinolin-3-yl)methyl thiophene-2-carboxylate. One area of interest is the development of new cancer therapies based on this compound and its derivatives. Another area of interest is the investigation of the mechanism of action of this compound and its effects on key enzymes and signaling pathways involved in cancer cell growth and proliferation. Additionally, there is potential for the development of new drug delivery systems to improve the solubility and bioavailability of this compound and its derivatives.

Synthesemethoden

There are several methods for synthesizing (2-hydroxy-8-methylquinolin-3-yl)methyl thiophene-2-carboxylate, including the reaction of 2-methyl-8-quinolinol with thiophene-2-carboxylic acid chloride in the presence of a base, or the reaction of 2-methyl-8-quinolinol with thiophene-2-carboxylic acid in the presence of a dehydrating agent. The most common method involves the reaction of 2-methyl-8-quinolinol with thiophene-2-carboxylic acid in the presence of a base, followed by esterification with methyl iodide.

Wissenschaftliche Forschungsanwendungen

(2-hydroxy-8-methylquinolin-3-yl)methyl thiophene-2-carboxylate has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and use. It’s important to handle all chemicals with appropriate safety measures. For similar compounds, safety information may include hazards related to environmental impact, storage conditions, and personal protective equipment .

Eigenschaften

IUPAC Name |

(8-methyl-2-oxo-1H-quinolin-3-yl)methyl thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3S/c1-10-4-2-5-11-8-12(15(18)17-14(10)11)9-20-16(19)13-6-3-7-21-13/h2-8H,9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOODXGBQVFUTGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=O)N2)COC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chloro-4-methoxybenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7709683.png)